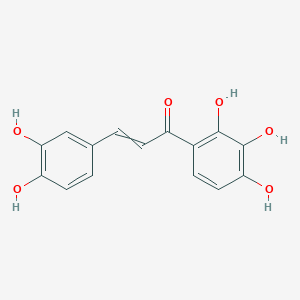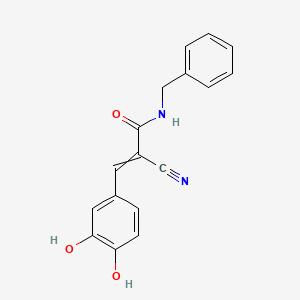
2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
AG-490 can be synthesized through a multi-step chemical process. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as benzylidene malononitrile.
Reaction Conditions: The key steps involve the formation of the core structure through condensation reactions, followed by functional group modifications to introduce the desired substituents
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods for AG-490 are not widely documented, but the laboratory-scale synthesis provides a basis for potential scale-up processes.
Chemical Reactions Analysis
AG-490 undergoes various chemical reactions, including:
Oxidation: AG-490 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on AG-490.
Substitution: AG-490 can undergo substitution reactions where specific substituents are replaced with other functional groups
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AG-490 has a wide range of scientific research applications, including:
Oncology: AG-490 is used to study the inhibition of JAK2/STAT3 signaling pathways in various cancer cell lines. .
Immunology: AG-490 is used to investigate the role of JAK2/STAT3 in immune cell signaling and function.
Cell Biology: AG-490 is employed in studies examining cell proliferation, differentiation, and apoptosis.
Pharmacology: AG-490 is used to explore its potential as a therapeutic agent in various diseases, including cancer and inflammatory conditions.
Mechanism of Action
AG-490 exerts its effects by selectively inhibiting the activity of JAK2 and STAT3 . The inhibition of these kinases disrupts the JAK/STAT signaling pathway, which is crucial for cell proliferation, survival, and differentiation . By blocking this pathway, AG-490 induces apoptosis in cancer cells and inhibits their growth .
Comparison with Similar Compounds
AG-490 is unique in its selective inhibition of JAK2 and STAT3 compared to other similar compounds. Some similar compounds include:
Tyrphostin AG-126: Another tyrphostin derivative that inhibits epidermal growth factor receptor (EGFR) but has a different specificity profile.
Tyrphostin AG-1478: A potent inhibitor of EGFR with a different mechanism of action compared to AG-490.
Tyrphostin AG-1296: Inhibits platelet-derived growth factor receptor (PDGFR) and has distinct biological effects.
AG-490’s uniqueness lies in its high selectivity for JAK2 and STAT3, making it a valuable tool for studying these specific signaling pathways .
Properties
IUPAC Name |
N-benzyl-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-10-14(8-13-6-7-15(20)16(21)9-13)17(22)19-11-12-4-2-1-3-5-12/h1-9,20-21H,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCIOBMMDDOEMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
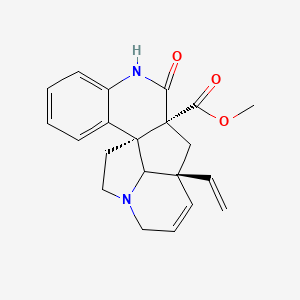
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
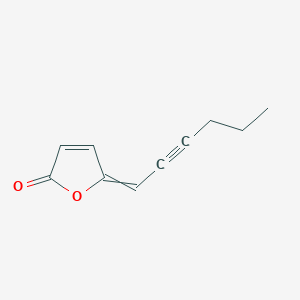

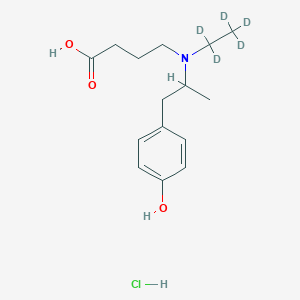
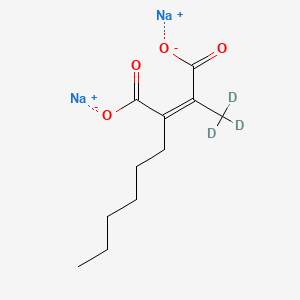
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
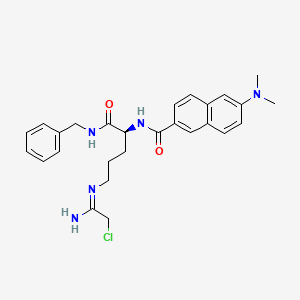
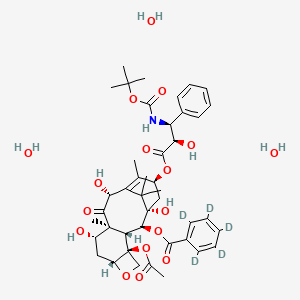


![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

